

2-Chloro-3'-iodobenzophenone chemical properties

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Compound of Interest

Compound Name: 2-Chloro-3'-iodobenzophenone

CAS No.: 890098-15-4

Cat. No.: B1611976

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Technical Profile: 2-Chloro-3'-iodobenzophenone

CAS Registry Number: 890098-15-4 IUPAC Name: (2-Chlorophenyl)(3-iodophenyl)methanone[1]

Executive Summary

2-Chloro-3'-iodobenzophenone is a privileged bifunctional scaffold in medicinal chemistry and materials science.[1] Its value lies in its orthogonal reactivity: it possesses two halogen handles with distinct electronic and steric environments (a reactive meta-iodide and a sterically hindered ortho-chloride) bridged by a photoactive carbonyl core.[1] This structure allows for sequential, chemoselective cross-coupling reactions, making it an ideal building block for diversity-oriented synthesis (DOS) of complex heterocycles and drug candidates (e.g., SGLT2 inhibitor analogues).

Chemical Identity & Physical Properties[2][3][4]

Property	Data
Molecular Formula	C ₁₃ H ₈ ClIO
Molecular Weight	342.56 g/mol
Appearance	Off-white to pale yellow solid (Predicted)
Melting Point	64–70 °C (Estimated based on 5-iodo isomer)
Boiling Point	~418 °C (Predicted at 760 mmHg)
Density	1.699 g/cm ³ (Predicted)
Solubility	Soluble in DCM, CHCl ₃ , DMSO; Insoluble in water.[1]
Stability	Light sensitive (C–I bond); Moisture stable.[1]

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers, enabling a "programmed" synthesis approach.

Electronic & Steric Environment

- Site A: 3'-Iodo Group (Ring B): Located in the meta position relative to the electron-withdrawing carbonyl.[1] It is sterically unencumbered and electronically activated for oxidative addition.
- Site B: 2-Chloro Group (Ring A): Located in the ortho position. It is sterically hindered by the carbonyl group and possesses a stronger C–Cl bond compared to C–I.
- Site C: Carbonyl Bridge: Acts as an electron-withdrawing group (EWG), activating the rings for Nucleophilic Aromatic Substitution (S_NAr), particularly at the 2-chloro position.

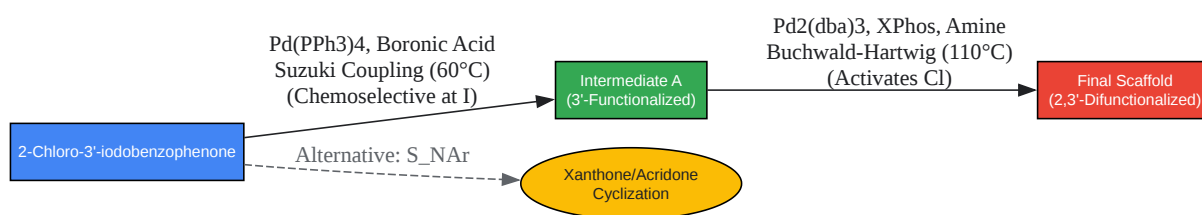
Chemoselectivity Logic

The reactivity order for Palladium-catalyzed cross-coupling is Ar-I > Ar-Br > Ar-Cl.[1]

- First Functionalization: The 3'-iodo position undergoes oxidative addition with Pd(0) rapidly at mild temperatures (RT to 60°C).
- Second Functionalization: The 2-chloro position remains intact during the first step. It requires forcing conditions (high temp, bulky phosphine ligands like XPhos or Buchwald precatalysts) to undergo coupling.

Visualization: Chemoselective Pathways

The following diagram illustrates the orthogonal reactivity logic.



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Caption: Sequential functionalization strategy exploiting the reactivity gap between the labile 3'-iodide and the hindered 2-chloride.

Synthesis Methodologies

Direct synthesis of the 2-chloro-3'-iodo isomer requires avoiding the directing group mixtures common in Friedel-Crafts reactions.[1]

Method A: The Sandmeyer Route (Classical & Robust)

This method ensures regiochemical purity by starting from defined amino precursors.

- Precursor Synthesis: React 2-chlorobenzoyl chloride with benzene to form 2-chlorobenzophenone (Friedel-Crafts).[1] Note: This route is difficult for meta-substitution.[1]
- Corrected Precursor: React 2-chlorobenzonitrile with 3-nitrophenylmagnesium bromide.

- Hydrolysis: Acidic hydrolysis of the imine intermediate yields (2-chlorophenyl)(3-nitrophenyl)methanone.[\[1\]](#)
- Reduction: SnCl_2/HCl reduction of the nitro group to the amine: (2-chlorophenyl)(3-aminophenyl)methanone.
- Sandmeyer Iodination:
 - Diazotization: NaNO_2 , H_2SO_4 , 0°C .
 - Substitution: Addition of KI (aqueous).
 - Workup: Quench with $\text{Na}_2\text{S}_2\text{O}_3$ to remove iodine color.

Method B: Pd-Catalyzed Acylation (Modern Precision)

This route avoids the handling of diazonium salts and offers high convergence.

- Reagents: 2-Chlorophenylboronic acid + 3-Iodobenzoyl chloride.[\[1\]](#)
- Catalyst: $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$.
- Conditions: Toluene, Na_2CO_3 , 80°C .
- Mechanism: The oxidative addition occurs preferentially at the acyl chloride (C–Cl bond of acid chloride is weaker than Ar–I in this context or activates faster via transmetalation logic in Liebeskind-Srogl coupling using CuTC).
- Note: Standard Suzuki might compete with Ar-I coupling.[\[1\]](#) Liebeskind-Srogl coupling (Thioester + Boronic acid) is the superior choice for high chemoselectivity.

Experimental Protocol: Suzuki Coupling at C-3'

Self-validating protocol for derivatizing the iodine position while retaining the chlorine.

Objective: Synthesis of 2-chloro-3'-(4-methoxyphenyl)benzophenone.

- Setup: Flame-dry a 50 mL Schlenk flask under Argon.

- Loading: Add **2-Chloro-3'-iodobenzophenone** (1.0 eq, 1 mmol), 4-methoxyphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (3 mol%).
- Solvent: Add degassed 1,4-Dioxane (10 mL) and aqueous Na₂CO₃ (2M, 2 mL).
- Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
 - Checkpoint: The starting material (R_f ~0.6) should disappear. The product will appear as a new fluorescent spot.
 - Control: If the temperature exceeds 90°C, trace coupling at the 2-Cl position may occur. Keep strict temp control.
- Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
- Purification: Flash column chromatography on silica gel.

Handling & Safety (SDS Summary)

Hazard Class	GHS Code	Statement
Acute Toxicity	H302	Harmful if swallowed.[1]
Skin Irritation	H315	Causes skin irritation.[1][2][3]
Eye Irritation	H319	Causes serious eye irritation. [1][2]
STOT-SE	H335	May cause respiratory irritation.[1][3]

- Storage: Store at 2-8°C under inert atmosphere (Argon). Protect from light to prevent homolytic cleavage of the C-I bond.
- Disposal: Halogenated organic waste streams.

References

- Chemical Identity & CAS: CymitQuimica. CAS 890098-15-4: (2-chlorophenyl)(3-iodophenyl)methanone.[1] [Link](#)

- Synthesis Logic (Friedel-Crafts/Sandmeyer): Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone (CN105399735A). [Link](#)
- Chemoselectivity Principles: Afagh, N. A., & Yudin, A. K. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. *Angewandte Chemie International Edition*. [Link](#)
- Related Scaffold Properties: PubChem. 2-Chloro-3'-hydroxyacetophenone (Structural Analogue).[1] [Link](#)

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